Scorch Safety: Calcium Diacrylate Extends TS-1 by 56% vs. Zinc Diacrylate in Chlorinated Polyethylene Curing
In a direct head-to-head comparison within the same patent experimental series, calcium diacrylate (CDA) demonstrated substantially superior scorch safety over zinc diacrylate (ZDA) when used as a peroxide-cure coagent in chlorinated polyethylene (CPE, Tyrin™ 0136) at equal 5 phr loading. The scorch time TS-1 for CDA was 2.5 minutes versus 1.6 minutes for ZDA—a 56.3% extension of processing safety window. TS-2 was extended by 73.7% (3.3 vs. 1.9 minutes) [1]. This result was described in the patent as 'surprising because coagents normally increase the speed of the cure,' which generally reduces scorch safety [1]. The calcium diacrylate formulation also yielded higher Shore A hardness (60 vs. 56) [1].
| Evidence Dimension | Scorch time (TS-1) at 320 °F in CPE elastomer with 5 phr dicumyl peroxide |
|---|---|
| Target Compound Data | Calcium diacrylate (5 phr): TS-1 = 2.5 min; TS-2 = 3.3 min; Shore A Hardness = 60 |
| Comparator Or Baseline | Zinc diacrylate (5 phr): TS-1 = 1.6 min; TS-2 = 1.9 min; Shore A Hardness = 56 |
| Quantified Difference | TS-1: +56.3% longer (2.5 vs. 1.6 min); TS-2: +73.7% longer (3.3 vs. 1.9 min); Hardness: +4 points Shore A |
| Conditions | CPE (Tyrin™ 0136), 5 phr Dicumyl Peroxide (DICUP™ 40 KE), compression molded, cured 20 min at 320 °F, ASTM D 412 and D 1415 protocols |
Why This Matters
The extended scorch safety window enables more complex part geometries, thicker cross-sections, and higher processing throughput without premature vulcanization, directly impacting manufacturing yield in halogenated polyethylene rubber production.
- [1] Ceska, G.W.; Costin, R.C.; Hazell, T.W.; Nagel, W.R.; Tuccio, A.S. Calcium Di(meth)acrylate Cured Halogenated Polyethylene Polymers. U.S. Patent 5,298,562, Table 1 (Examples 4 and 5), Filed 1991, Issued 1994. View Source
